molecular formula C10H22N2O4S B8398932 tert-Butyl (4-(methylsulfonamido)butyl)carbamate

tert-Butyl (4-(methylsulfonamido)butyl)carbamate

Cat. No.: B8398932
M. Wt: 266.36 g/mol
InChI Key: HGLAQJXVSLPJFA-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methylsulfonamido)butyl)carbamate is an organic compound with the molecular formula C10H22N2O4S It is a derivative of carbamate and contains a tert-butyl group, a methylsulfonamido group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(methylsulfonamido)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylsulfonamido)butyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(methylsulfonamido)butyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Alkylating agents such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted carbamates.

Scientific Research Applications

tert-Butyl (4-(methylsulfonamido)butyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylsulfonamido)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfonamido group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.

    tert-Butyl (4-(methylsulfonyl)oxy)piperidine-1-carboxylate: Another compound with a similar structure but different functional groups.

Uniqueness

tert-Butyl (4-(methylsulfonamido)butyl)carbamate is unique due to the presence of both the methylsulfonamido and carbamate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H22N2O4S

Molecular Weight

266.36 g/mol

IUPAC Name

tert-butyl N-[4-(methanesulfonamido)butyl]carbamate

InChI

InChI=1S/C10H22N2O4S/c1-10(2,3)16-9(13)11-7-5-6-8-12-17(4,14)15/h12H,5-8H2,1-4H3,(H,11,13)

InChI Key

HGLAQJXVSLPJFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of tert-butyl N-(4-aminobutyl)carbamate (13.8 g, 73.4 mmol) and triethylamine (15.3 mL, 110 mmol) was cooled to 0° C. Methanesulfonyl chloride (6.3 mL, 81 mmol) was added, and the reaction was allowed to warm to ambient temperature and stirred overnight. Aqueous acetic acid (200 mL of 10%) was added. The organic layer was then separated and washed with water (200 mL), saturated aqueous sodium bicarbonate (200 mL), water (200 mL), and brine; dried over sodium sulfate; filtered; and concentrated under reduced pressure to provide 18.9 g of tert-butyl [4-(methanesulfonylamino)butyl]carbamate as an off-white solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of tert-butyl N-(4-aminobutyl)carbamate (13.8 g, 73.4 mmol) and triethylamine (15.3 mL, 110 mmol) was cooled to 0° C. Methanesulfonyl chloride (6.3 mL, 81 mmol) was added, and the reaction was allowed to warm to ambient temperature and stirred overnight. Aqueous acetic acid (200 mL of 10%) was added. The organic layer was then separated and washed with water (200 mL), saturated aqueous sodium bicarbonate (200 mL), water (200 mL), and brine; dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 18.9 g of tert-butyl[4-(methanesulfonylamino)butyl]carbamate as an off-white solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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